molecular formula C9H9Br2N B13513474 6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline

6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13513474
M. Wt: 290.98 g/mol
InChI Key: QBYGKWIMERKDSO-UHFFFAOYSA-N
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Description

6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of two bromine atoms at the 6th and 8th positions of the isoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common approach involves the bromination of 1,2,3,4-tetrahydroisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the bromination reaction to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,8-dibromo-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes. The presence of bromine atoms may enhance its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline
  • 6-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the bromine atoms, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacological properties compared to its analogs, making it a valuable molecule for further research and development .

Properties

Molecular Formula

C9H9Br2N

Molecular Weight

290.98 g/mol

IUPAC Name

6,8-dibromo-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C9H9Br2N/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h3-4,12H,1-2,5H2

InChI Key

QBYGKWIMERKDSO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=C(C=C2Br)Br

Origin of Product

United States

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